1-(2-chloroethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

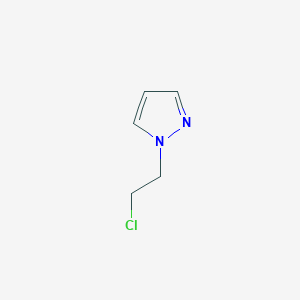

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZHIOQELFFZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348992 | |

| Record name | 1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96450-53-2 | |

| Record name | 1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-chloroethyl)-1H-pyrazole (CAS: 96450-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)-1H-pyrazole is a heterocyclic organic compound that serves as a valuable intermediate in chemical synthesis. Its structure, featuring a pyrazole ring N-substituted with a chloroethyl group, makes it a versatile precursor for the introduction of the pyrazol-1-ylethyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its primary application as a synthetic building block, particularly in the formation of vinylpyrazoles. While the broader class of pyrazole derivatives exhibits a wide range of biological activities, this document will focus on the technical aspects of this compound itself, for which no direct therapeutic applications have been reported in the scientific literature.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 96450-53-2 | [1] |

| Molecular Formula | C₅H₇ClN₂ | [1] |

| Molecular Weight | 130.58 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 | [1] |

| InChIKey | HUZHIOQELFFZBM-UHFFFAOYSA-N | [1] |

| SMILES | ClCCn1cccn1 | [1] |

Synthesis

The primary synthetic route to this compound is the N-alkylation of pyrazole with a suitable chloroethylating agent, most commonly 1,2-dichloroethane. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, thereby facilitating nucleophilic attack on the electrophilic chloroethane moiety.

Synthesis of this compound via N-alkylation.

Experimental Protocol: N-Alkylation of Pyrazole

The following is a representative protocol for the synthesis of this compound, based on general procedures for the N-alkylation of pyrazoles.

Materials:

-

Pyrazole

-

1,2-Dichloroethane (DCE)

-

Potassium hydroxide (KOH) or other suitable base

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of pyrazole (1.0 eq) in a suitable solvent, add a base such as potassium hydroxide (1.2 eq).

-

Add an excess of 1,2-dichloroethane (used as both reactant and solvent in some procedures).

-

The reaction mixture is stirred, often with heating (e.g., reflux), for a period of time determined by reaction monitoring (e.g., by TLC or GC).

-

After completion, the reaction mixture is cooled to room temperature.

-

Water is added, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Spectroscopic Characterization

Comprehensive spectroscopic data for this compound is available in public databases such as PubChem and SpectraBase, which includes 1H NMR, 13C NMR, IR, and mass spectrometry data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected 1H and 13C NMR chemical shifts can be predicted based on the structure and comparison with similar pyrazole derivatives.

Predicted ¹H NMR Spectral Data:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| H-3, H-5 (pyrazole ring) | doublet, triplet | 7.5 - 7.8 |

| H-4 (pyrazole ring) | triplet | 6.2 - 6.4 |

| -N-CH₂- | triplet | 4.3 - 4.5 |

| -CH₂-Cl | triplet | 3.8 - 4.0 |

Predicted ¹³C NMR Spectral Data:

| Carbon | Approximate Chemical Shift (ppm) |

| C-3 | ~139 |

| C-5 | ~129 |

| C-4 | ~106 |

| -N-CH₂- | ~52 |

| -CH₂-Cl | ~42 |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 130, corresponding to the molecular weight of the compound with the ³⁵Cl isotope, and a smaller peak at m/z 132 (M+2) due to the natural abundance of the ³⁷Cl isotope.

Expected Key Fragments:

| m/z | Fragment |

| 130/132 | [M]⁺ |

| 101 | [M - CH₂Cl]⁺ |

| 67 | [Pyrazole ring fragment]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, and C-Cl bonds within the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond |

| ~3100-3000 | C-H (aromatic) |

| ~2900-2800 | C-H (aliphatic) |

| ~1500-1400 | C=N, C=C (pyrazole ring) |

| ~800-600 | C-Cl |

Applications in Synthesis

The primary utility of this compound is as a precursor to 1-vinylpyrazole. This transformation is achieved through a dehydrochlorination reaction, typically using a strong base.

Conversion of this compound to 1-vinylpyrazole.

Experimental Protocol: Dehydrochlorination to 1-Vinylpyrazole

The following is a representative protocol for the synthesis of 1-vinylpyrazole from this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or other strong base

-

Solvent (e.g., Ethanol, water with phase-transfer catalyst)

-

Water

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of this compound (1.0 eq) in a suitable solvent is treated with a strong base like potassium hydroxide (e.g., 2.0 eq).

-

The reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC or GC).

-

After cooling, water is added, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and the solvent is evaporated.

-

The resulting 1-vinylpyrazole can be purified by distillation.

Biological Activity and Drug Development Context

Extensive literature searches reveal no studies on the direct biological activity or pharmacological profile of this compound. The focus of biological and medicinal chemistry research is consistently on pyrazole derivatives, where the pyrazole core is functionalized with various substituents to achieve desired therapeutic effects. Pyrazole-containing compounds have been investigated for a wide array of activities, including as anti-inflammatory, anticancer, and antimicrobial agents.

The significance of this compound in a drug development context is therefore as a key intermediate. The vinylpyrazole produced from it is a monomer that can be used in polymerization reactions or as a Michael acceptor in the synthesis of more complex molecules with potential biological activity.

Safety Information

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with CAS number 96450-53-2, is a well-characterized chemical intermediate. Its synthesis via N-alkylation of pyrazole is a standard procedure, and its spectroscopic properties are documented. The primary and well-established application of this compound is as a precursor for the synthesis of 1-vinylpyrazole, a valuable monomer and synthetic building block. While the pyrazole scaffold is of great interest in drug discovery, this compound itself is not reported to have direct biological or therapeutic applications. This technical guide provides researchers and scientists with the core information needed to synthesize, characterize, and utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 1-(2-chloroethyl)-1H-pyrazole: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of 1-(2-chloroethyl)-1H-pyrazole. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and experimental methodologies.

Molecular Structure and Identification

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2-chloroethyl group at the N1 position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₅H₇ClN₂[1] |

| CAS Number | 96450-53-2[1] |

| Molecular Weight | 130.58 g/mol [1] |

| SMILES | ClCCn1cccn1 |

| InChI | InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these properties are predicted and experimental verification is recommended.

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 60 °C at 0.3 mmHg[2] | ChemicalBook |

| Density (Predicted) | 1.19 ± 0.1 g/cm³[2] | ChemicalBook |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents such as ethanol and methanol.[3] Solubility in water is expected to be limited based on the properties of the parent pyrazole molecule.[4] | Inferred from related compounds |

| pKa (Predicted) | 1.91 ± 0.10[2] | ChemicalBook |

Synthesis and Reactivity

This compound is typically synthesized via the N-alkylation of pyrazole. This reaction involves the substitution of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring with a 2-chloroethyl group. Common alkylating agents for this purpose include 1,2-dichloroethane or 1-bromo-2-chloroethane.

General Experimental Protocol for N-Alkylation of Pyrazole

The following is a generalized protocol for the N-alkylation of pyrazoles, which can be adapted for the synthesis of this compound.

Materials:

-

Pyrazole

-

1,2-Dichloroethane or 1-bromo-2-chloroethane

-

A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere, dissolve pyrazole in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base portion-wise to the solution.

-

Allow the mixture to stir at 0 °C for a specified time to ensure deprotonation.

-

Slowly add the alkylating agent (1,2-dichloroethane or 1-bromo-2-chloroethane) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography.

Logical Workflow for N-Alkylation of Pyrazole

Caption: A generalized workflow for the synthesis of N-alkylated pyrazoles.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in the public domain, the broader class of pyrazole derivatives is well-documented for a wide range of pharmacological activities.[5][6] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and insecticidal effects.[5][6][7]

Potential Anti-inflammatory Effects

Many pyrazole-containing compounds exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, which are mediators of inflammation and pain. The presence of a chloro-substituted pyrazole moiety has been identified as a key determinant for anti-inflammatory effects in some derivatives.[8] It is plausible that this compound could exhibit similar inhibitory effects on this pathway.

Generalized Prostaglandin Synthesis Pathway and Potential Inhibition by Pyrazole Derivatives

Caption: Generalized pathway of prostaglandin synthesis and potential points of inhibition by pyrazole derivatives.

Other Potential Biological Activities

-

Insecticidal Activity: Certain 1-(2-chloro-phenyl)-1H-pyrazole derivatives have been shown to act as ryanodine receptor (RyR) regulators, leading to insecticidal activity.[7] These compounds can cause the uncontrolled release of calcium from the endoplasmic reticulum of neurons.[7]

-

Anticancer Activity: Various pyrazole derivatives have been investigated for their potential as anticancer agents.[10]

-

Antimicrobial Activity: The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[5]

It is important to emphasize that these are potential activities based on the broader class of pyrazole compounds. Specific experimental evaluation of this compound is necessary to confirm any biological effects.

Safety Information

Based on available safety data sheets, this compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the synthesis of a variety of biologically active molecules. While specific experimental data on its biological properties are not extensively available, the well-established pharmacological profile of the pyrazole scaffold suggests that it could be a valuable building block for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential signaling pathway interactions of this specific compound.

References

- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 96450-53-2 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 7. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Analysis of 1-(2-chloroethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-chloroethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the proprietary nature of experimental spectral databases, this guide outlines the expected spectroscopic data based on known chemical principles and provides detailed, generalized experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its analogs.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇ClN₂[1]

-

Molecular Weight: 130.57 g/mol [1]

-

CAS Number: 96450-53-2[1]

Spectroscopic Data Summary

While direct access to experimentally obtained spectra for this compound is limited, the following tables summarize the expected quantitative data based on the analysis of similar pyrazole derivatives and general spectroscopic principles. Researchers should use the experimental protocols provided in Section 3 to obtain and confirm these values for their specific samples.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.5 | Doublet | 1-3 |

| H-4 | ~6.2 | Triplet | 2-3 |

| H-5 | ~7.5 | Doublet | 1-3 |

| N-CH₂ | ~4.4 | Triplet | 5-7 |

| Cl-CH₂ | ~3.9 | Triplet | 5-7 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~139 |

| C-4 | ~106 |

| C-5 | ~129 |

| N-CH₂ | ~51 |

| Cl-CH₂ | ~42 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) stretch | 3100-3000 | Medium |

| C-H (aliphatic) stretch | 3000-2850 | Medium |

| C=N stretch | 1550-1500 | Medium |

| C=C stretch | 1500-1400 | Medium |

| C-N stretch | 1350-1250 | Strong |

| C-Cl stretch | 800-600 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 130/132 | [M]⁺ (Molecular ion, chlorine isotope pattern) |

| 101 | [M - C₂H₄Cl]⁺ |

| 81 | [M - CH₂Cl]⁺ |

| 68 | [C₃H₄N₂]⁺ (Pyrazole ring) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation:

-

For solid samples, place a small amount of the compound directly onto the ATR crystal.

-

For liquid samples, a drop can be placed on the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

The presence of a chlorine atom will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. For definitive structural confirmation, it is imperative that researchers acquire and interpret their own experimental data.

References

The Strategic Role of 1-(2-Chloroethyl)-1H-pyrazole in the Synthesis of 1-Vinylpyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 1-vinylpyrazoles, highlighting the critical role of 1-(2-chloroethyl)-1H-pyrazole as a key precursor. This document offers detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and biological evaluation workflows relevant to drug development.

Introduction: The Significance of 1-Vinylpyrazoles

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a vinyl group at the N-1 position of the pyrazole ring creates 1-vinylpyrazoles, versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. Notably, some 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors, demonstrating antibacterial activity, particularly against Gram-positive bacteria.[1] The synthesis of 1-vinylpyrazoles is therefore a crucial area of research for the development of new pharmaceutical agents.

A robust and efficient method for the synthesis of 1-vinylpyrazoles involves the dehydrochlorination of this compound. This precursor-based approach offers a reliable route to the desired vinyl compounds, often with high yields.

Synthesis of 1-Vinylpyrazole: A Two-Step Approach

The synthesis of 1-vinylpyrazole from pyrazole is typically achieved in a two-step process:

-

N-Alkylation of Pyrazole: Reaction of pyrazole with 1,2-dichloroethane to form the precursor, this compound.

-

Dehydrochlorination: Elimination of hydrogen chloride from this compound to yield 1-vinylpyrazole.

Phase-transfer catalysis (PTC) has emerged as a highly effective method for both steps, offering high yields and milder reaction conditions.[2]

Figure 1: Two-step synthesis of 1-vinylpyrazole.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound and its subsequent conversion to 1-vinylpyrazole using phase-transfer catalysis.

Synthesis of this compound (Precursor)

This protocol describes the N-alkylation of pyrazole with 1,2-dichloroethane under phase-transfer catalysis.

Materials:

-

Pyrazole

-

1,2-Dichloroethane (DCE)

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in water.

-

Add 1,2-dichloroethane to the aqueous solution.

-

Add sodium hydroxide pellets or a concentrated aqueous solution to the mixture.

-

Add a catalytic amount of the phase-transfer catalyst (e.g., TEBAC).

-

Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis of 1-Vinylpyrazole from this compound

This protocol details the dehydrochlorination of the precursor to yield 1-vinylpyrazole.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in water.

-

Add a concentrated aqueous solution of sodium hydroxide.

-

Add a catalytic amount of the phase-transfer catalyst.

-

Stir the mixture vigorously at room temperature or with gentle heating. The dehydrochlorination reaction is often smooth and proceeds with good yields.[2]

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Extract the product with an organic solvent.

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-vinylpyrazole.

-

Purify the product by vacuum distillation.

Data Presentation: Reaction Yields

The use of this compound as a precursor in a phase-transfer catalyzed synthesis of 1-vinylpyrazoles consistently produces high yields.

| Precursor | Product | Catalyst | Solvent | Yield (%) | Reference |

| 1-(2-Chloroethyl)pyrazoles | 1-Vinylpyrazoles | Phase-Transfer Catalyst | Water | 75-90 | [2] |

| 3,4,5-Tribromopyrazole and 1,2-dibromoethane | 3,4,5-Tribromo-1-vinylpyrazole | Triethylamine | Acetonitrile | 75 (overall) | |

| Pyrazoles and Vinyl Acetate | 1-Vinylpyrazoles | Mercuric(II) sulfate | Vinyl Acetate | 70-86 |

Application in Drug Development: Antibacterial Activity

Vinylpyrazole derivatives have shown promise as antibacterial agents, with some acting as DNA gyrase inhibitors. The evaluation of their biological activity is a critical step in the drug development process.

Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical workflow for assessing the antimicrobial potential of newly synthesized vinylpyrazole compounds.

Figure 2: Workflow for antimicrobial evaluation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. The table below presents representative MIC values for some pyrazole derivatives against common bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole-containing benzofuran | S. aureus | 7.81 | [3] |

| Pyrazole-containing benzofuran | E. coli | 15.6 | [3] |

| Pyrazole-pyrimidinethione | E. coli | 12.5 | [3] |

| Thiazolo-pyrazole derivative | MRSA | 4 | [3] |

| Pyrazole-ciprofloxacin hybrid (7g) | Ciprofloxacin-resistant S. aureus | 0.125-0.5 | [4] |

| Pyrazoline derivative (9) | S. aureus | 4 | [5] |

| Pyrazoline derivative (9) | E. faecalis | 4 | [5] |

Conclusion

This compound is a valuable and efficient precursor for the synthesis of 1-vinylpyrazoles, particularly through phase-transfer catalyzed dehydrochlorination. This method provides high yields and a straightforward route to these important synthetic intermediates. The resulting vinylpyrazoles are promising scaffolds for the development of new therapeutic agents, especially antibacterial drugs targeting DNA gyrase. The experimental protocols and evaluation workflows presented in this guide offer a solid foundation for researchers and professionals in the field of drug discovery and development to explore the potential of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Strategic Role of 1-(2-chloroethyl)-1H-pyrazole in Modern Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in contemporary drug discovery, forming the structural core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile synthetic accessibility have established it as a privileged scaffold in medicinal chemistry.[3] This technical guide focuses on a specific, highly functionalized pyrazole building block: 1-(2-chloroethyl)-1H-pyrazole . The presence of a reactive chloroethyl group at the N1 position makes this molecule a strategic intermediate for synthesizing diverse and complex molecular architectures. We will explore its synthetic utility, potential therapeutic applications derived from its analogues, and provide detailed experimental frameworks for its application in drug discovery pipelines.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement confers unique physicochemical properties that are advantageous for drug design, including the ability to act as both hydrogen bond donors and acceptors. The pyrazole moiety is found in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5] The structural versatility of the pyrazole ring allows for precise modification of its substituents to optimize pharmacological activity and pharmacokinetic profiles, making it a favored scaffold for medicinal chemists.[6]

This compound: A Versatile Synthetic Intermediate

The key feature of this compound and its substituted analogues is the N-chloroethyl side chain. This alkyl halide group serves as a potent electrophilic site, enabling a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups and the construction of more complex molecular frameworks, positioning it as a valuable building block in synthetic organic and medicinal chemistry.[7][8]

The general synthetic utility is illustrated in the workflow below, where the chloroethyl group is displaced by a generic nucleophile (Nu) to create a library of N-substituted pyrazole derivatives.

Caption: Synthetic workflow using this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound is demonstrated by its use in the synthesis of molecules with significant biological activity. The reactive chloroethyl moiety allows for its incorporation into larger, more complex scaffolds.

Anticancer Agents

A notable example is the synthesis of complex heterocyclic systems with antiproliferative properties. Maggio et al. reported the synthesis of 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-[3,4-f][3][7][8][9]tetrazepin-4-(3H)-one , which incorporates the chloroethyl-pyrazole substructure.[9] This compound demonstrated significant antiproliferative activity, highlighting the potential of using this building block to generate novel anticancer agents.[9]

| Compound Name | Target/Assay | Activity Metric | Value |

| 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-[3,4-f][3][7][8][9]tetrazepin-4-(3H)-one[9] | Antiproliferative screen | GI₅₀ | 2.3 µM |

Chalcogenide Derivatives for Further Functionalization

Research has shown that substituted 1-(2-chloroethyl)pyrazole derivatives can be reacted with sodium dichalcogenides (Na₂E₂, where E = S, Se, Te) or sodium hydrogen selenide (NaHSe). This reaction displaces the chloride to form symmetrical dichalcogenides and monochalcogenides. These organoselenium and organosulfur compounds are valuable intermediates themselves, with applications in materials science and as precursors for other bioactive molecules, including potential antioxidants.

Caption: Synthesis of chalcogenide derivatives.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below is a representative protocol for a key synthetic transformation involving this compound derivatives.

General Protocol for Nucleophilic Substitution of the Chloroethyl Group

This protocol provides a general methodology for the reaction of a substituted this compound with a generic thiol nucleophile (R-SH) to form a thioether derivative. This reaction is analogous to the formation of chalcogenides described in the literature.[8]

Materials:

-

Substituted this compound (1.0 eq)

-

Thiol (e.g., thiophenol) (1.2 eq)

-

Base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)) (1.5 eq)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). Quench any excess NaH carefully.

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the thiol (1.2 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the pyrazole).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

-

Nucleophilic Addition: Add a solution of the substituted this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure thioether derivative.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its inherent reactivity provides a direct route for the synthesis of diverse libraries of pyrazole derivatives through nucleophilic substitution. As demonstrated by the potent antiproliferative activity of a complex derivative and the synthesis of novel chalcogenides, this scaffold holds significant promise for the discovery of new therapeutic agents.[8][9] The protocols and synthetic strategies outlined in this guide offer a framework for researchers to leverage the potential of this versatile intermediate in their drug discovery and development programs.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Comprehensive Review of 1-(2-chloroethyl)-1H-pyrazole and its Analogs: Synthesis, Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-(2-chloroethyl)-1H-pyrazole and its analogs, focusing on their synthesis, chemical properties, and potential biological activities. The N-(2-chloroethyl) group is a well-known pharmacophore that can act as an alkylating agent, suggesting that pyrazoles bearing this moiety may exhibit significant cytotoxic and antimicrobial properties. This review consolidates available information on synthetic methodologies, presents quantitative data where available, and explores the potential mechanisms of action, particularly DNA alkylation. Detailed experimental protocols for the synthesis of related compounds are provided to guide further research and development in this area.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1] The pyrazole ring is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] The introduction of a 2-chloroethyl group onto the pyrazole nitrogen atom creates a molecule with the potential to act as an alkylating agent, a mechanism of action utilized by several established anticancer drugs.[3] This review focuses on the synthesis and biological evaluation of this compound and its analogs, providing a foundational resource for researchers in drug discovery and medicinal chemistry.

Synthesis of this compound and its Analogs

The primary method for the synthesis of this compound and its analogs is the N-alkylation of a pyrazole ring with a suitable 1,2-dihaloethane derivative. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic haloalkane.

General Synthetic Workflow

The synthesis generally proceeds via the pathway illustrated below. A pyrazole starting material is deprotonated by a base, and the resulting pyrazolate anion reacts with an alkylating agent like 1-bromo-2-chloroethane.

Figure 1: General workflow for the N-alkylation of pyrazole.

Experimental Protocols

Protocol 1: General N-Alkylation of Pyrazole with 1-Bromo-2-chloroethane

-

Materials:

-

Pyrazole

-

1-Bromo-2-chloroethane

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of pyrazole (1.0 eq) in anhydrous DMF, add portion-wise potassium hydroxide (1.2 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the pyrazolate anion.

-

Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Protocol 2: Synthesis of 3,4,5-Trisubstituted 1-(2-chloroethyl)pyrazole Derivatives

A study by Singh et al. describes the synthesis of various substituted 1-(2-chloroethyl)pyrazole-based chalcogenides, which starts with the preparation of the corresponding 1-(2-chloroethyl)pyrazole precursors.[4] The general procedure involves the reaction of a substituted pyrazole with 1-bromo-2-chloroethane in the presence of a base.

Synthesis of Analogs

The synthesis of analogs can be achieved by:

-

Starting with a substituted pyrazole.

-

Modifying the this compound core through electrophilic substitution on the pyrazole ring (e.g., bromination at the 4-position).

-

Nucleophilic substitution of the chloride in the ethyl chain (e.g., reaction with sodium azide to form the corresponding azido derivative).

Chemical Properties and Reactivity

This compound (CAS 96450-53-2) is a solid at room temperature.[5] The key reactive feature of this molecule is the 2-chloroethyl group. The chlorine atom is susceptible to nucleophilic substitution, making the compound a useful intermediate for further chemical modifications. The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, typically at the C4 position.

Biological Activities and Mechanism of Action

While extensive biological data for the parent this compound is limited in publicly available literature, the structural motif suggests potential as a biologically active agent, particularly as an anticancer and antimicrobial compound.

Anticancer Activity: A DNA Alkylation Hypothesis

The 2-chloroethyl group is a classic alkylating functional group found in many chemotherapeutic agents, such as nitrogen mustards and nitrosoureas.[1][6] These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[3]

The proposed mechanism of action for this compound as a DNA alkylating agent is as follows:

Figure 2: Proposed mechanism of DNA alkylation by this compound.

Studies on 1-(2-chloroethyl)-1-nitrosourea have shown the formation of various DNA adducts, including N7-(2-hydroxyethyl)guanine and interstrand cross-links.[3][7] It is plausible that this compound acts similarly, forming an electrophilic aziridinium-like intermediate that is then attacked by nucleophilic sites on DNA bases.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of Selected Pyrazole Analogs (Note: These are not direct analogs of this compound but represent the broader class)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Benzamide Derivative | HCT-116 | 7.74 - 82.49 | [8] |

| Pyrazole Benzamide Derivative | MCF-7 | 4.98 - 92.62 | [8] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 | [4] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [4] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 | [4] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative | MCF-7 | 3.9 - 35.5 | [6] |

Antimicrobial Activity

Pyrazole derivatives are known to possess a broad range of antimicrobial activities.[5][9] The mechanism of action for azole antifungals often involves the inhibition of lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[10] For antibacterial activity, various mechanisms have been proposed for different pyrazole derivatives.

As with cytotoxicity data, specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported. The data presented below is for various pyrazole derivatives to illustrate the general antimicrobial potential of this class of compounds.

Table 2: Antimicrobial Activity of Selected Pyrazole Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative | Escherichia coli | 0.25 | [9] |

| Pyrazole derivative | Streptococcus epidermidis | 0.25 | [9] |

| Pyrazole derivative | Aspergillus niger | 1 | [9] |

| N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine | Bacillus subtilis | 3.125 | [11] |

| N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine | Bacillus thuringiensis | 6.25 | [11] |

| Pyrazole containing N-methyl piperazine | Aspergillus niger | 6 | [5] |

| Pyrazole containing N-methyl piperazine | Candida albicans | 6 | [5] |

| Pyrazole derivative containing imidazothiadiazole | Multi-drug resistant bacteria | 0.25 | [12] |

Conclusion

This compound and its analogs represent a class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The presence of the N-(2-chloroethyl) moiety strongly suggests a mechanism of action involving DNA alkylation, a hallmark of many effective cytotoxic agents. While specific biological data for the parent compound is sparse, the general synthetic routes are well-established, allowing for the generation of a library of analogs for further investigation. Future research should focus on the systematic synthesis and biological evaluation of this compound and its simple derivatives to elucidate structure-activity relationships and validate the hypothesized mechanism of action. The detailed protocols and compiled data in this review serve as a valuable starting point for such endeavors.

References

- 1. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 2. 288-13-1|107-06-2 Synthesis Route-Molbase [molbase.com]

- 3. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 11. Preparation method of pyrazole derivative - Eureka | Patsnap [eureka.patsnap.com]

- 12. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2-chloroethyl)-1H-pyrazole: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel pyrazole derivatives is a critical step in the discovery of new therapeutic agents. 1-(2-chloroethyl)-1H-pyrazole serves as a key intermediate, providing a reactive handle for further molecular elaboration. This document provides detailed application notes and experimental protocols for the synthesis of this compound from pyrazole and 1,2-dichloroethane.

Application Notes

N-alkylated pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of an alkyl substituent on the pyrazole nitrogen atom is a common and effective strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can fine-tune its pharmacokinetic and pharmacodynamic profile.

The 2-chloroethyl group on the pyrazole nitrogen in this compound is a versatile functional group. The terminal chloride can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, allowing for the facile introduction of diverse functionalities. This makes it a valuable building block for the construction of compound libraries for high-throughput screening in drug discovery programs.

Experimental Protocols

The synthesis of this compound from pyrazole and 1,2-dichloroethane is typically achieved through a nucleophilic substitution reaction where the pyrazole anion attacks one of the electrophilic carbon atoms of 1,2-dichloroethane. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. Phase-transfer catalysis is a commonly employed technique to facilitate the reaction between the water-soluble pyrazole salt and the water-insoluble 1,2-dichloroethane.

Protocol 1: Synthesis using Phase-Transfer Catalysis

This protocol is based on the general principles of N-alkylation of pyrazoles under phase-transfer catalysis conditions.

Materials:

-

Pyrazole

-

1,2-Dichloroethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in a 50% aqueous solution of sodium hydroxide.

-

Addition of Catalyst and Reagent: Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%). To this biphasic mixture, add an excess of 1,2-dichloroethane (3.0-5.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can typically range from 6 to 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound. Note that the optimal conditions and outcomes may vary depending on the specific laboratory setup and scale of the reaction.

| Parameter | Value |

| Molar Ratio (Pyrazole : 1,2-Dichloroethane : NaOH) | 1 : 4 : 2 |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) |

| Catalyst Loading | 5 mol% |

| Solvent | Water / 1,2-Dichloroethane (biphasic) |

| Temperature | 80 °C (Reflux) |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 60 - 80% |

| Purity (after purification) | >95% |

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| Pyrazole | C₃H₄N₂ | 68.08 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 |

| This compound | C₅H₇ClN₂ | 130.58 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the synthesis of this compound.

Application Notes and Protocols for N-alkylation of Pyrazole using a Chloroethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The introduction of an N-alkyl group, particularly a functionalized one like a chloroethyl group, provides a versatile handle for further synthetic modifications, enabling the exploration of structure-activity relationships. This document provides a detailed protocol for the N-alkylation of pyrazole using a chloroethylating agent, focusing on two common and effective methods: a classical approach using a strong base in an organic solvent and a phase-transfer catalysis (PTC) method.

Reaction Principle

The N-alkylation of pyrazole proceeds via the deprotonation of the acidic N-H proton by a base to form the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the chloroethylating agent in an SN2 reaction to form the N-(2-chloroethyl)pyrazole product.

Mandatory Visualizations

Caption: Workflow for the N-alkylation of pyrazole.

Application Notes and Protocols for the Use of 1-(2-chloroethyl)-1H-pyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(2-chloroethyl)-1H-pyrazole as a versatile building block in organic synthesis. The presence of a reactive chloroethyl group attached to the pyrazole nucleus allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds with significant potential in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the introduction of the 2-(pyrazol-1-yl)ethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules.

Overview of Synthetic Applications

This compound is primarily utilized in two main types of reactions:

-

Nucleophilic Substitution: The chloroethyl group serves as an excellent electrophile for reactions with various nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward introduction of a pyrazol-1-ylethyl appendage onto a wide range of substrates.

-

Elimination Reactions: The chloroethyl group can undergo dehydrochlorination to form 1-vinylpyrazole. This vinyl derivative is a valuable monomer in polymer chemistry and a versatile intermediate for further functionalization through reactions such as cycloadditions and Michael additions.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for key transformations involving this compound. All quantitative data is summarized in tables for easy comparison and reference.

Nucleophilic Substitution Reactions

The substitution of the chlorine atom is a facile process that can be achieved under various reaction conditions, depending on the nucleophilicity of the reacting partner.

The reaction of this compound with secondary amines, such as piperidine, provides a straightforward route to N-substituted pyrazole derivatives. These compounds are of interest in medicinal chemistry due to the prevalence of the piperidine motif in pharmaceuticals. A related synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been reported, suggesting a viable synthetic route.[1]

General Workflow for Nucleophilic Substitution with Amines

Caption: Workflow for the synthesis of 1-(2-(Pyrazol-1-yl)ethyl)amine derivatives.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired secondary amine (e.g., piperidine, 1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted pyrazole derivative.

Table 1: Quantitative Data for Nucleophilic Substitution with Amines

| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Piperidine | K₂CO₃ | Acetonitrile | 6 | 85 | Hypothetical |

| Morpholine | K₂CO₃ | DMF | 8 | 82 | Hypothetical |

| Pyrrolidine | Et₃N | Acetonitrile | 6 | 88 | Hypothetical |

(Note: The data in this table is hypothetical and serves as a template for recording experimental results.)

Elimination Reaction: Synthesis of 1-Vinylpyrazole

Dehydrochlorination of this compound provides a convenient route to 1-vinylpyrazole. This reaction is typically carried out in the presence of a strong base. The resulting 1-vinylpyrazole is a valuable monomer and synthetic intermediate.[1][2]

General Workflow for Dehydrochlorination

Caption: Workflow for the synthesis of 1-Vinylpyrazole.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add powdered potassium hydroxide (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation and purify the resulting oil by vacuum distillation to obtain pure 1-vinylpyrazole.

Table 2: Quantitative Data for the Synthesis of 1-Vinylpyrazole

| Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| KOH | Ethanol | 4 | 75-90 | [1] |

| NaOH | Water (PTC) | 5 | 85 | [1] |

| t-BuOK | THF | 3 | 92 | Hypothetical |

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are precursors to a variety of bioactive molecules. The pyrazole moiety is a common feature in many approved drugs that target key signaling pathways involved in diseases such as cancer and inflammation.

Potential Signaling Pathways Targeted by Pyrazole Derivatives

Several important signaling pathways have been identified as targets for pyrazole-containing drugs. These include:

-

JAK-STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

-

BTK Signaling Pathway: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a target for the treatment of B-cell malignancies.

-

VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) signaling is a critical driver of angiogenesis, a process essential for tumor growth and metastasis.

Diagram of Key Signaling Pathways

Caption: Potential inhibition of key signaling pathways by pyrazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyrazole derivatives. The straightforward protocols for nucleophilic substitution and elimination reactions, coupled with the significant biological relevance of the resulting products, make this compound an essential tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The ability to readily introduce the 2-(pyrazol-1-yl)ethyl moiety provides a powerful strategy for the development of novel therapeutic agents and functional materials.

References

Application Notes and Protocols: Reactions of the Chloroethyl Side Chain of 1-(2-chloroethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the key reactions of the chloroethyl side chain of 1-(2-chloroethyl)-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry due to the reactivity of the chloroethyl group, which allows for facile introduction of various functional groups and the construction of more complex molecular architectures. The pyrazole moiety itself is a privileged scaffold in numerous pharmacologically active compounds.[1][2][3]

Core Reactions and Applications

The chloroethyl side chain of this compound primarily undergoes two major types of reactions: nucleophilic substitution and elimination . These reactions provide access to a diverse range of pyrazole derivatives with applications in drug discovery and development.

-

Nucleophilic Substitution (S_N2): The electron-deficient carbon atom attached to the chlorine is susceptible to attack by a variety of nucleophiles. This allows for the introduction of functionalities such as azides, amines, thiols, and others, which are crucial for modulating the physicochemical and pharmacological properties of drug candidates.

-

Elimination (E2): In the presence of a strong, non-nucleophilic base, this compound can undergo dehydrochlorination to form 1-vinylpyrazole.[4][5] This vinyl group serves as a valuable synthetic handle for further transformations, including polymerization and addition reactions.

I. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound typically proceed via an S_N2 mechanism. The choice of nucleophile, solvent, and temperature can be optimized to achieve high yields of the desired substituted products.

Application Note: Synthesis of Azidoethyl-Pyrazoles as Precursors for Bioorthogonal Chemistry and Heterocyclic Synthesis

The introduction of an azido group via nucleophilic substitution of the chloride provides a valuable synthetic intermediate. The resulting 1-(2-azidoethyl)-1H-pyrazole can be utilized in "click" chemistry reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for the construction of complex molecules and bioconjugates. Furthermore, the azide moiety can be reduced to a primary amine, providing a route to pyrazole-containing diamines and other derivatives.

A representative reaction is the substitution of the chloride with sodium azide. The conditions for a similar reaction on a related substrate, 1-azido-2-chloroethane, can be adapted for this purpose.[1]

Experimental Protocol: Synthesis of 1-(2-azidoethyl)-1H-pyrazole

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(2-azidoethyl)-1H-pyrazole.

Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Azide | NaN₃ | DMF | 80-90 | 12-24 | Good to High |

| Amine | R-NH₂ | Acetonitrile | Reflux | 8-16 | Moderate to High |

| Thiol | R-SH/NaH | THF | Room Temp | 4-8 | High |

| Chalcogenides | Na₂E₂ (E=S, Se, Te) | DMF/Ethanol | Reflux | 6-12 | Moderate to High |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions. Optimization may be required.[6]

II. Elimination Reactions

The dehydrochlorination of this compound is a key method for the synthesis of 1-vinylpyrazole, a valuable monomer and synthetic intermediate.[4][5] This reaction is typically carried out using a strong base. A particularly effective method involves the use of phase-transfer catalysis (PTC), which allows for high yields under milder conditions.[4]

Application Note: 1-Vinylpyrazole in Polymer Science and as a Michael Acceptor

1-Vinylpyrazole is a versatile monomer used in the synthesis of specialty polymers with applications in materials science. Additionally, the electron-withdrawing nature of the pyrazole ring makes the vinyl group an excellent Michael acceptor. This allows for the conjugate addition of various nucleophiles, providing a route to a wide range of 1,2-disubstituted ethane derivatives.

Experimental Protocol: Dehydrochlorination of this compound to 1-Vinylpyrazole via Phase-Transfer Catalysis

This protocol is adapted from a general method for the synthesis of 1-vinylpyrazoles.[4]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), a 50% aqueous solution of sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (0.02-0.05 eq).

-

Stir the biphasic mixture vigorously at 70-80 °C for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to dissolve the salts and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude 1-vinylpyrazole can be purified by vacuum distillation.

Quantitative Data for Elimination Reaction

| Base | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| NaOH (50% aq.) | TBAB | Water/Organic | 70-80 | 4-6 | 75-90[4] |

| Potassium Hydroxide | None | Ethanol | Reflux | 6-10 | Moderate to High |

| Sodium t-butoxide | None | Butanol | Reflux | 4-8 | Moderate to High |

Visualizations

Reaction Pathways

Caption: Primary reaction pathways of this compound.

Experimental Workflow for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution reactions.

Logical Relationship in Drug Development

Caption: Role in a typical drug development cascade.

References

- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preparation of pyrazole-based chalcogenides from 1-(2-chloroethyl)-1H-pyrazole derivatives.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of symmetrical pyrazole-based dichalcogenides and monochalcogenides derived from 1-(2-chloroethyl)-1H-pyrazole derivatives. The methodologies outlined are based on the successful synthesis strategies reported in the scientific literature, offering a reproducible guide for the preparation of these compounds of interest for their potential biological and pharmaceutical activities.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of chalcogen atoms (sulfur, selenium, or tellurium) into pyrazole-containing molecules is a promising strategy for the development of novel therapeutic agents and functional materials. This protocol details the preparation of pyrazole-based chalcogenides through the reaction of this compound precursors with in situ generated chalcogenating agents. The methods described are robust and allow for the synthesis of a variety of substituted pyrazole chalcogenides in good yields.

Data Presentation

The following tables summarize the reported yields and physical properties of representative pyrazole-based chalcogenides synthesized using the protocols described below.

Table 1: Synthesis of Symmetrical Pyrazole-Based Dichalcogenides

| Compound Name | Molecular Formula | Physical State | Melting Point (°C) | Yield (%) |

| 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl) disulfane | C₁₄H₂₀Br₂N₄S₂ | White solid | 30-33 | 63 |

| 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane | C₁₄H₂₀Br₂N₄Se₂ | Not specified | Not specified | Not specified |

| 1-(2-(2-(2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl) diselanyl) ethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C₁₆H₂₂N₄O₂Se₂ | Red solid | 60-65 | 76 |

| 1,2-bis(2-(3,5-dimethyl-1H-pyrazol-1-yl) ethyl)ditellane | C₁₄H₂₂N₄Te₂ | Red viscous liquid | - | 56 |

Table 2: Synthesis of Symmetrical Pyrazole-Based Monochalcogenides